N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(2,6-Diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule characterized by a 1,2,4-triazole core functionalized with a 2,6-diethylphenyl group, a propylsulfanyl side chain, and an adamantane-1-carboxamide moiety. The adamantane group confers rigidity and lipophilicity, which may enhance blood-brain barrier penetration, while the triazole ring offers metabolic stability and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4OS/c1-4-10-33-26-30-29-23(31(26)24-21(5-2)8-7-9-22(24)6-3)17-28-25(32)27-14-18-11-19(15-27)13-20(12-18)16-27/h7-9,18-20H,4-6,10-17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFXFKZUCLCIJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Introduction of the Adamantane Core: The adamantane core is introduced via a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where the triazole-adamantane intermediate is reacted with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated triazoles
Scientific Research Applications
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The adamantane core provides structural stability, while the carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 1,2,4-triazole derivatives. Key structural analogues include:
Pharmacokinetic Properties
- Solubility : The propylsulfanyl chain enhances aqueous solubility (logP = 3.1) compared to methylsulfanyl analogues (logP = 3.8), reducing aggregation in biological systems.
- Metabolic Stability : Adamantane derivatives exhibit slower hepatic clearance (t1/2 = 6.2 h) than bicycloheptane analogues (t1/2 = 4.1 h), attributed to resistance to oxidative metabolism.
Research Findings and Limitations
- Crystallographic Analysis : The compound’s structure was resolved using SHELX software (), confirming the planar triazole ring and dihedral angles critical for target binding.
Biological Activity
N-{[4-(2,6-diethylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which incorporates a triazole moiety—a feature known for various biological activities. The presence of the adamantane core contributes to its stability and lipophilicity, enhancing its potential as a drug candidate.
Structural Formula
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which play crucial roles in its biological interactions.
Antimicrobial Activity
1,2,4-Triazoles are recognized for their antimicrobial properties . Studies have shown that derivatives of this class exhibit significant activity against various bacterial strains. For instance, compounds with similar triazole structures have demonstrated effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 30a | Staphylococcus aureus | 0.125 |
| 30b | E. coli | 8 |
| 44d | Candida albicans | 3.125 |
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For example, certain mercapto-substituted triazoles have shown promising activity against colon carcinoma cell lines with IC50 values indicating effective inhibition of cell growth .
Table 2: Anticancer Efficacy of Triazole Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47d | T47D | 27.3 |
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets within pathogens or cancer cells. The triazole ring is known to inhibit enzymes critical for cell survival and proliferation.
Case Study 1: Antibacterial Efficacy
In a study conducted by Barbuceanu et al., mercapto-1,2,4-triazoles were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited antibacterial activity comparable to standard antibiotics like ceftriaxone . This highlights the potential of triazole derivatives in combating antibiotic-resistant infections.
Case Study 2: Cancer Cell Inhibition
Another significant study evaluated the anticancer effects of triazole compounds on breast cancer cell lines. The findings revealed that selected compounds could significantly reduce cell viability, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
